2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N-ethylbenzamide
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Overview
Description
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N-ethylbenzamide is a synthetic organic compound with a molecular formula of C20H21Cl2N3O3S. It is characterized by the presence of a dichlorophenoxy group, a butanoyl group, and a carbamothioyl group attached to an ethylbenzamide backbone .
Preparation Methods
The synthesis of 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N-ethylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N-ethylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mechanism of Action
The mechanism of action of 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N-ethylbenzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include those with variations in the dichlorophenoxy, butanoyl, or carbamothioyl groups.
Properties
Molecular Formula |
C20H21Cl2N3O3S |
---|---|
Molecular Weight |
454.4g/mol |
IUPAC Name |
2-[4-(2,4-dichlorophenoxy)butanoylcarbamothioylamino]-N-ethylbenzamide |
InChI |
InChI=1S/C20H21Cl2N3O3S/c1-2-23-19(27)14-6-3-4-7-16(14)24-20(29)25-18(26)8-5-11-28-17-10-9-13(21)12-15(17)22/h3-4,6-7,9-10,12H,2,5,8,11H2,1H3,(H,23,27)(H2,24,25,26,29) |
InChI Key |
MVWGQCHBCKQBTF-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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